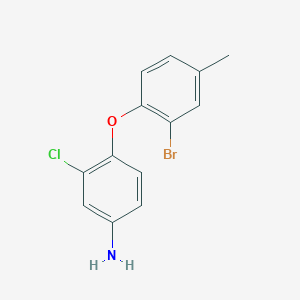

4-(2-Bromo-4-methylphenoxy)-3-chloroaniline

Beschreibung

4-(2-Bromo-4-methylphenoxy)-3-chloroaniline is a halogenated aniline derivative characterized by a brominated methylphenoxy substituent at the 4-position and a chlorine atom at the 3-position of the aniline ring. For instance, it has been referenced in a study exploring PI3K/AKT pathway modulation in bladder cancer treatment, though detailed pharmacological data remain sparse . The compound’s molecular formula is C₁₃H₁₁BrClNO, with a molecular weight of 316.6 g/mol. Its synthesis and commercial availability have been discontinued, as noted in supplier catalogs .

Eigenschaften

IUPAC Name |

4-(2-bromo-4-methylphenoxy)-3-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrClNO/c1-8-2-4-12(10(14)6-8)17-13-5-3-9(16)7-11(13)15/h2-7H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSONLWWCHIHJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-(2-Bromo-4-methylphenoxy)-3-chloroaniline, a compound with the CAS number 1021236-09-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in various fields.

Chemical Structure and Properties

The molecular structure of 4-(2-Bromo-4-methylphenoxy)-3-chloroaniline can be represented as follows:

- Molecular Formula : C₁₃H₁₃BrClN₃O

- Molecular Weight : 316.61 g/mol

Synthesis

The synthesis of 4-(2-Bromo-4-methylphenoxy)-3-chloroaniline involves several steps, typically including:

- Bromination : Introduction of the bromine atom into the aromatic ring.

- Chlorination : Substitution of a chlorine atom at the meta position relative to the amine group.

- Ether Formation : Reaction with phenols to form the ether linkage.

These synthetic routes are optimized for yield and purity, often employing catalysts and specific reaction conditions.

Antimicrobial Properties

Research indicates that compounds similar to 4-(2-Bromo-4-methylphenoxy)-3-chloroaniline exhibit significant antimicrobial activity. For instance, studies have shown that modifications in the phenyl group can enhance antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) indicates that electron-withdrawing groups, such as bromine and chlorine, significantly improve antimicrobial potency.

| Compound | MIC (µM) | Selectivity Index |

|---|---|---|

| 4-(2-Bromo-4-methylphenoxy)-3-chloroaniline | 0.12 | 258 |

| Benzimidazole analogue | 0.040 | 275 |

The mechanism by which 4-(2-Bromo-4-methylphenoxy)-3-chloroaniline exerts its biological effects primarily involves inhibition of bacterial enzymes. The methoxy group in its structure facilitates binding to active sites on enzymes critical for bacterial survival, thereby disrupting metabolic processes .

Case Studies

-

Antibacterial Activity Against Multidrug-Resistant Strains :

A study evaluated the effectiveness of various aniline derivatives, including 4-(2-Bromo-4-methylphenoxy)-3-chloroaniline, against multidrug-resistant Salmonella Typhi. The results revealed a notable reduction in bacterial growth, highlighting its potential as a therapeutic agent . -

Cytotoxicity Assessment :

In vitro cytotoxicity assays demonstrated that while exhibiting antibacterial properties, this compound also showed selective toxicity towards cancer cell lines, indicating potential applications in oncology .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 4-(2-bromo-4-methylphenoxy)-3-chloroaniline exhibit significant anticancer properties. For instance, compounds that share structural similarities have been shown to inhibit specific cancer cell lines effectively. A study highlighted the importance of substituents in enhancing biological activity against various cancers, including non-small cell lung cancer and breast cancer .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | NSCLC | 0.12 | |

| Compound B | Breast | 0.55 | |

| Compound C | Glioma | 0.040 |

Agrochemical Applications

Fungicides and Herbicides

The compound has been identified as a key intermediate in the synthesis of various agrochemicals, particularly fungicides. Its derivatives play a role in controlling fungal diseases in crops, enhancing agricultural productivity. For example, the synthesis of biphenyl pyrrole fungicides relies on similar brominated anilines, which are effective against pathogens like powdery mildew and rust .

Case Study: Bixafen Synthesis

Bixafen is a broad-spectrum fungicide derived from intermediates like 4-(2-bromo-4-methylphenoxy)-3-chloroaniline. The synthesis involves multiple steps, including bromination and acetylation processes that improve yield and purity .

Material Science

Polymer Chemistry

In material science, the compound serves as a building block for synthesizing advanced polymers with specific thermal and mechanical properties. Its halogenated structure contributes to enhanced flame retardancy in polymer matrices, making it suitable for applications in automotive and aerospace industries.

Environmental Impact Studies

Research has also focused on the environmental implications of using brominated compounds like 4-(2-bromo-4-methylphenoxy)-3-chloroaniline. Studies evaluate its persistence in ecosystems and potential bioaccumulation effects, providing insights into safer usage practices in agriculture and industry .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural, functional, and toxicological differences between 4-(2-Bromo-4-methylphenoxy)-3-chloroaniline and related halogenated anilines.

Table 1: Structural and Functional Comparison

Key Research Findings and Contrasts

Toxicity and Environmental Impact 3-Chloroaniline is a metabolite of chlorpropham, a potato sprout inhibitor, and exhibits higher toxicity than its parent compound. Stability issues: 3-Chloroaniline degrades rapidly under storage and processing conditions (e.g., forming 3-chloro-4-hydroxyaniline in cooked potatoes), complicating residue analysis . No analogous stability data exist for the brominated analog.

Synthetic and Functional Utility 4-(Benzyloxy)-3-chloroaniline and 3-chloro-4-((3-fluorobenzyl)oxy)aniline are critical intermediates in pharmaceutical synthesis. For example, they enable the preparation of kinase inhibitors and antiparasitic agents . 3-Chloroaniline serves as a substrate in oxidation-resistant reactions (e.g., laccase-mediated synthesis), where its stability allows high yields of target compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.